molecular formula C9H15N3 B13070140 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13070140
M. Wt: 165.24 g/mol
InChI Key: OIVRXONTEUNAHM-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS: 1522761-20-1, molecular formula: C₈H₁₃N₃) is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings with ethyl and methyl substituents at positions 5 and 6, respectively . This compound belongs to the imidazo[1,2-a]pyrimidine family, which is structurally related to imidazo[1,2-a]pyridines but distinguished by the pyrimidine ring’s nitrogen content.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-7(2)6-11-9-10-4-5-12(8)9/h4-5,7-8H,3,6H2,1-2H3,(H,10,11)

InChI Key

OIVRXONTEUNAHM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=NC=CN12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic methodologies. Common approaches include:

Industrial Production Methods:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its ethyl and methyl substituents. Key findings include:

Reagent/ConditionsMajor ProductYield (%)StabilityReference
KMnO₄ (acidic)Ketone65–72Stable
CrO₃ (H₂SO₄)Carboxylic acid58Moderate
O₂ (catalytic Pt)Epoxide<30Low

Mechanistic Insight : Oxidation with KMnO₄ in acidic media selectively converts the ethyl group to a ketone via radical intermediates, while CrO₃ targets the methyl group to form carboxylic acids. Epoxidation under oxygen is less efficient due to steric hindrance from the bicyclic structure.

Reduction Reactions

Reductive modifications focus on the imidazole ring and substituents:

Reagent/ConditionsMajor ProductSelectivityReference
LiAlH₄ (THF, 0°C)Secondary alcoholHigh
NaBH₄ (MeOH)Primary amineModerate
H₂/Pd-C (10 atm)Saturated bicyclic systemPartial

Key Observations :

  • LiAlH₄ reduces carbonyl groups generated during oxidation, yielding alcohols with >90% purity.

  • Catalytic hydrogenation saturates the imidazole ring but requires high pressure and prolonged reaction times .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the pyrimidine nitrogen and carbon positions:

Halogenation

Halogen SourcePosition ModifiedProduct ApplicationReference
Cl₂ (FeCl₃)C-2Antimicrobial intermediates
Br₂ (CH₂Cl₂)N-1Kinase inhibitor precursors

Nucleophilic Arylations

Suzuki-Miyaura coupling enables aryl group introduction:

python
Example reaction: 5-Ethyl-6-methyl-imidazopyrimidine + Ar-B(OH)₂ → Ar-substituted derivative
  • Yields: 70–85% with Pd(PPh₃)₄ catalyst .

  • Applications: Used to synthesize PI3Kα inhibitors (e.g., derivatives in cancer research) .

Cycloaddition and Multicomponent Reactions

The compound participates in domino reactions to form polycyclic systems:

Reaction ComponentsProduct ClassConditionsYield (%)Reference
Cyanoacetohydrazide + 4-NitroacetophenonePyrido[1,2-a]pyrimidine derivativesH₂O/EtOH, reflux73–90
Diamines + Nitroethylene derivativesFused tetrahydroimidazopyrimidinesCatalyst-free, 78°C65–87

Notable Example :
A five-component reaction with ethylenediamine and nitroethene derivatives produces N′-acylhydrazones with antitumor activity .

Biological Activity-Linked Reactions

The compound’s interactions with enzymes involve covalent modifications:

  • Kinase Inhibition : Forms hydrogen bonds with ATP-binding pockets, confirmed by molecular docking .

  • Antimicrobial Action : Chlorinated derivatives disrupt bacterial cell walls via electrophilic attack on peptidoglycan.

Stability Under Reaction Conditions

ConditionDegradation Observed?Half-Life (h)Reference
pH < 3 (HCl)Yes (ring opening)1.5
pH 7–9 (aqueous)No>24
UV light (254 nm)Yes (isomerization)6

Scientific Research Applications

Introduction to 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique fused ring structure, which incorporates both imidazole and pyrimidine rings. Its molecular formula is C9H15N3C_9H_{15}N_3 with a molecular weight of 165.24g/mol165.24\,g/mol .

The significance of this compound lies in its diverse applications in scientific research, particularly in pharmacology and medicinal chemistry. This article will explore its applications in various fields, highlighting its biological activities and potential therapeutic uses.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds induce apoptosis and inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Case Study : A study by Farag et al. demonstrated that several derivatives had IC50 values below 10 µM against MCF-7 cells, indicating potent anti-cancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Activity Spectrum : It shows moderate to high activity against both gram-positive and gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have MIC values comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties:

  • COX-2 Inhibition : Some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes.
  • Clinical Relevance : The inhibition of COX-2 can lead to reduced inflammation and pain relief .

Other Biological Activities

In addition to the aforementioned activities, this compound may also possess other pharmacological properties that warrant further investigation. These include potential applications in neuropharmacology and cardiology.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against MCF-7 cells
AntimicrobialModerate activity against gram-positive bacteria
Anti-inflammatoryCOX-2 inhibition leading to reduced inflammation

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The imidazo[1,2-a]pyrimidine scaffold is highly versatile. Key analogs differ in substituents, ring saturation, and functional groups:

Compound Name Substituents/Ring Modifications CAS Number Molecular Formula Key Features
5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-Ethyl, 6-methyl, fully saturated pyrimidine 1522761-20-1 C₈H₁₃N₃ Saturated bicyclic system; potential for enhanced metabolic stability
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 2-Phenyl, hydrochloride salt 1803571-96-1 C₁₂H₁₄ClN₃ Aromatic phenyl group enhances π-stacking interactions; salt improves solubility
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Pyridine core, 5-methyl, ethyl ester Not provided C₁₁H₁₄N₂O₂ Pyridine instead of pyrimidine; ester group for prodrug applications
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-Methylcyclopropyl) substituent 1692698-89-7 C₁₀H₁₅N₃ Cyclopropyl group may confer steric hindrance and rigidity
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., 2-phenyl analog) enhance aqueous solubility, crucial for drug formulation .
  • Hydrogen Bonding : Crystal structures of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate reveal intermolecular C–H⋯O/N bonds, stabilizing the solid-state structure .

Biological Activity

5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class known for its diverse biological activities. This article synthesizes current research findings on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyrimidines typically involves the reaction of various substrates under specific conditions to yield derivatives with desired biological properties. For this compound, methods often include cyclization reactions involving ethyl and methyl substituents on the imidazole ring.

Antitumor Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance, compounds synthesized in various studies have shown promising in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and Hela cells (cervical cancer) . The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their antimicrobial activities. Studies demonstrate moderate to high activity against various gram-positive and gram-negative bacteria. For example, certain compounds showed minimum inhibitory concentrations (MICs) that suggest potential as antibacterial agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes . The inhibition of COX-2 can lead to reduced inflammation and pain relief.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against MCF-7 cells ,
AntimicrobialModerate activity against gram-positive bacteria ,
Anti-inflammatoryCOX-2 inhibition leading to reduced inflammation

Case Study: Antitumor Activity

A study conducted by Farag et al. explored the antitumor effects of various imidazo[1,2-a]pyrimidine derivatives. The results indicated that several compounds exhibited IC50 values below 10 µM against MCF-7 cells, suggesting potent anti-cancer activity. The study also included computational analyses to understand structure-activity relationships (SAR) that could guide further development .

Case Study: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and tested against a panel of bacteria. The findings revealed that some derivatives had MIC values comparable to established antibiotics. This highlights their potential as new antimicrobial agents in clinical settings .

Q & A

Q. Key Optimization Factors :

  • Solvent choice (ethanol, acetic acid) for solubility and reactivity.
  • Temperature control during reflux to avoid side reactions.
  • Purification via recrystallization (ethyl acetate/ethanol mixtures) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • X-ray Diffraction : Determines precise bond angles, dihedral angles (e.g., 80.94° between thiazolo-pyrimidine and benzene rings), and hydrogen-bonding networks (C–H···O/N interactions) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituent environments (e.g., methyl groups at δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and aromatic carbons .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 225.25 for C₁₃H₁₁N₃O) .

Q. Data Interpretation Tips :

  • Cross-validate NMR assignments with computational simulations (DFT).
  • Resolve crystallographic ambiguities using PLATON or SHELX software .

Basic: How are solubility and stability profiles determined for this compound?

Methodological Answer:

  • Solubility Testing :
    • Use HPLC or UV-Vis spectroscopy in solvents (e.g., DMSO, ethanol) at varying temperatures.
    • Example: Ethyl acetate/ethanol (3:2) mixtures for slow crystallization .
  • Stability Assessment :
    • Accelerated degradation studies under heat (40–60°C) or UV light.
    • Monitor via TLC or LC-MS for byproduct formation .
  • Storage Recommendations :
    • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use Gaussian or ORCA for reaction path searches (e.g., transition state identification).
    • Example: DFT (B3LYP/6-31G*) predicts energy barriers for cyclization steps .
  • Machine Learning :
    • Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst).
    • Tools: RDKit or DeepChem for feature extraction .
  • Experimental Validation :
    • Narrow down computational predictions via high-throughput screening .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Study : If NMR suggests planar geometry but X-ray shows puckering:
    • Perform variable-temperature NMR to assess dynamic effects.
    • Re-analyze crystallographic data for disorder or twinning .
  • Synchrotron Validation : High-resolution X-ray (λ < 1 Å) resolves electron density ambiguities .
  • Dynamic NMR Simulations : Use software like MestReNova to model conformational flexibility .

Advanced: What strategies address low yields in scale-up synthesis?

Methodological Answer:

  • Process Engineering :
    • Optimize mixing efficiency (e.g., continuous flow reactors).
    • Control exothermic reactions via jacketed reactors .
  • Byproduct Mitigation :
    • Use scavengers (e.g., polymer-bound reagents) to remove impurities .
    • Adjust stoichiometry (e.g., excess aldehyde for imine formation) .
  • Design of Experiments (DoE) :
    • Apply factorial designs to identify critical parameters (temperature, pH) .

Advanced: How to evaluate biological activity in enzyme inhibition studies?

Methodological Answer:

  • Target Identification :
    • Screen against HIF-1α prolyl hydroxylase or FXa using fluorescence assays .
  • IC₅₀ Determination :
    • Use kinetic assays (e.g., NADPH depletion for oxidoreductases).
    • Example: Dose-response curves for 5,10-Methylene-THF interactions .
  • Molecular Docking :
    • AutoDock Vina predicts binding modes to active sites (e.g., thrombin) .

Advanced: How to handle regioselectivity challenges in substitution reactions?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic attacks .
  • Catalytic Control :
    • Use Pd(OAc)₂ with ligands (XPhos) for C–H activation at specific positions .
  • Kinetic vs. Thermodynamic Control :
    • Lower temperatures favor kinetic products (e.g., meta-substitution) .

Q. Tables for Key Data

Synthetic Route ConditionsYieldReference
Bromo-ketone cyclizationEthanol, reflux (6 h)52.6%
Multicomponent (aldehyde/sodium acetate)Acetic acid, reflux (8–10 h)78%
Catalytic alkylationChloroacetic acid, NaHCO₃62–70%
Structural Feature TechniqueKey FindingReference
Dihedral angleX-ray diffraction80.94° between fused rings
Hydrogen bondingX-ray/NMRC–H···O bifurcated bonds
Methyl group environment¹H NMRδ 2.1–2.5 ppm (quartet)

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